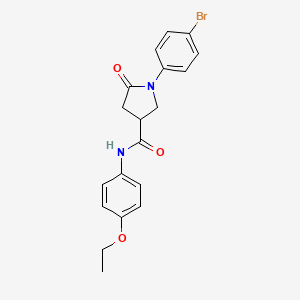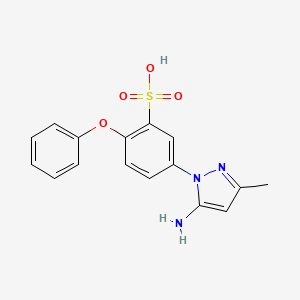
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as AMPPS and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of AMPPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
AMPPS has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. In inflammatory cells, it has been shown to inhibit the production of reactive oxygen species and nitric oxide. In plants, it has been shown to stimulate root growth and increase crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPPS in lab experiments is its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using AMPPS is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the research and application of AMPPS. In medicine, further studies are needed to elucidate its mechanism of action and potential uses as a therapeutic agent. In agriculture, more research is needed to determine its efficacy as a growth regulator and herbicide. In material science, further studies are needed to explore its potential uses as a building block for the synthesis of various materials and polymers. Overall, the potential applications of AMPPS are vast and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of AMPPS involves a series of chemical reactions that require the use of specialized equipment and chemicals. One of the most common methods of synthesizing AMPPS is through a reaction between 5-amino-3-methyl-1H-pyrazole and 2-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
AMPPS has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In agriculture, AMPPS has been used as a growth regulator for crops and as a herbicide. In material science, it has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
5-(5-amino-3-methylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHJSKHHZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
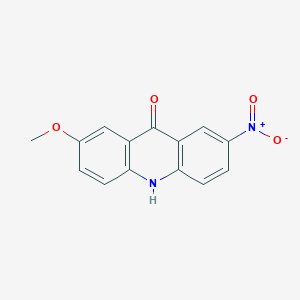
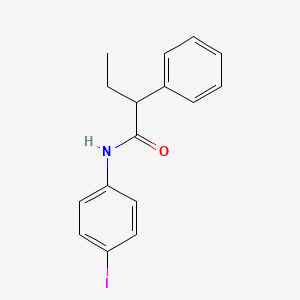
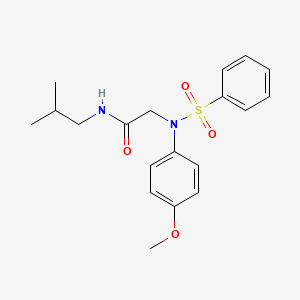
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
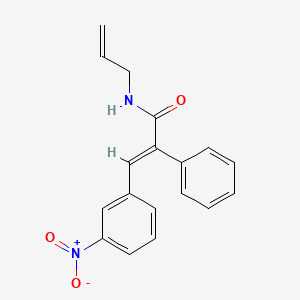
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
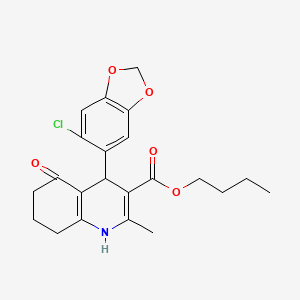
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)
